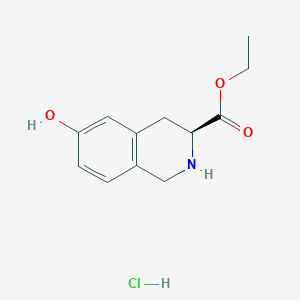

![molecular formula C9H7N3 B2773340 3-[Amino(cyano)methyl]benzonitrile CAS No. 779281-77-5](/img/structure/B2773340.png)

3-[Amino(cyano)methyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Aminomethylbenzonitrile is an organic compound with the chemical formula C8H8N2 . It consists of a benzene ring with an amino group (-NH2) and a cyano group (-CN) attached to it, with a methyl group (-CH2-) connecting the amino group to the benzene ring .

Synthesis Analysis

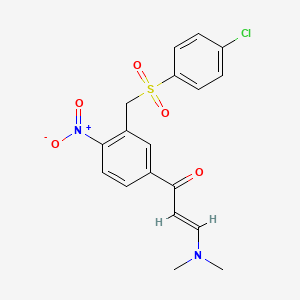

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis

3-[(S)-amino(cyano)methyl]benzonitrile contains total 19 bond(s); 12 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 .Chemical Reactions Analysis

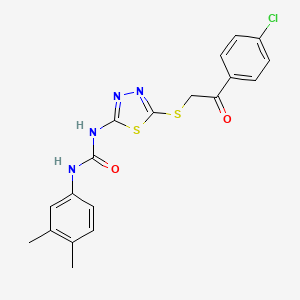

3-Aminobenzonitrile on condensation reaction with 4-isothiocyanato-4-methyl pentane-2-one gives condensed monocyclic pyrimidine derivatives . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Physical And Chemical Properties Analysis

3-Aminobenzonitrile is a solid with a melting point of 48-53 °C (lit.) . It has a molecular weight of 118.14 .科学的研究の応用

Organic Synthesis

3-[Amino(cyano)methyl]benzonitrile can be used as an important intermediate in organic synthesis . It can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This makes it a valuable building block in the synthesis of a variety of important compounds .

Cyanomethylation

The compound plays a crucial role in cyanomethylation reactions . Cyanomethylation is a type of chemical reaction where a cyanomethyl group (-CH2CN) is introduced into a molecule .

Electrochemical Conversions

In the field of electrochemical conversions involving acetonitrile, 3-[Amino(cyano)methyl]benzonitrile has shown promise due to its good conductivity and environmentally friendly features . It can be used to afford nitrogen-containing compounds or nitrile-containing compounds .

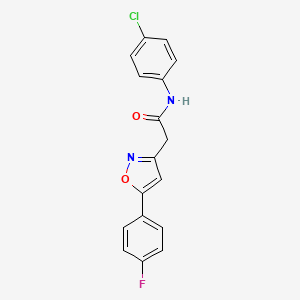

4. Synthesis of High-Value Fine Chemicals and Pharmaceuticals Regioselective nitrilases can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids . This property makes 3-[Amino(cyano)methyl]benzonitrile particularly appealing to synthetic chemists . It has been used in the synthesis of a series of high-value fine chemicals and pharmaceuticals .

Synthesis of 1-Substituted-3 (5)-(6-Methylpyridin-2-yl)-4-(Quinoxalin-6-yl)pyrazoles

3-Aminobenzonitrile, a compound related to 3-[Amino(cyano)methyl]benzonitrile, has been used in the synthesis of a series of 1-substituted-3 (5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles .

6. Preparation of Highly Substituted γ-Lactam Analogues 3-Aminobenzonitrile has also been used in the preparation of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist .

Spectroscopic Characterization

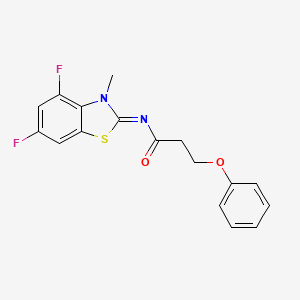

The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound related to 3-[Amino(cyano)methyl]benzonitrile, has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .

NBO Analysis

Natural Bond Orbital (NBO) analysis has been performed on 4-(3-aminophenyl)benzonitrile . This provides valuable insights into the electronic structure of the molecule .

作用機序

Safety and Hazards

将来の方向性

The future directions for the use of 3-Aminobenzonitrile could involve its use in the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields . It could also be used in the preparation of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist .

特性

IUPAC Name |

3-[amino(cyano)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJVVUUVJNWYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)

![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)

![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)

![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)

![[2-(4-Methylphenoxy)-3-pyridinyl]methanol](/img/structure/B2773272.png)

![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)